molecular formula C26H20N2O2 B3058410 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline CAS No. 89333-97-1

2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline

Cat. No.: B3058410
CAS No.: 89333-97-1
M. Wt: 392.4 g/mol
InChI Key: UCCSXBZGZACZAB-UHFFFAOYSA-N
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Description

2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline (abbreviated as dmp in some studies) is a modified 1,10-phenanthroline ligand featuring two 4-methoxyphenyl substituents at the 2,9-positions. This ligand is widely used in coordination chemistry due to its strong electron-donating methoxy groups, which enhance metal-ligand charge transfer (MLCT) properties and stabilize transition metal complexes in catalytic and photophysical applications . Its structural rigidity and π-conjugated system make it suitable for designing luminescent materials, photocatalysts, and supramolecular assemblies .

Properties

IUPAC Name

2,9-bis(4-methoxyphenyl)-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2/c1-29-21-11-5-17(6-12-21)23-15-9-19-3-4-20-10-16-24(28-26(20)25(19)27-23)18-7-13-22(30-2)14-8-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCSXBZGZACZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20525780
Record name 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89333-97-1
Record name 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Modifications in Phenanthroline Chemistry

The 1,10-phenanthroline scaffold exhibits planar geometry with nitrogen atoms at positions 1 and 10, enabling strong metal coordination. Substitutions at positions 2 and 9 influence electronic properties, with electron-donating groups like methoxy enhancing π-conjugation. The target compound’s methoxyphenyl groups introduce steric bulk while maintaining solubility in organic solvents, as evidenced by its molecular weight of 392.45 g/mol.

Spectroscopic Signatures

Key spectral data for 2,9-bis(4-methoxyphenyl)-1,10-phenanthroline include:

  • ¹H NMR (CDCl₃) : Aromatic protons at δ 7.53–7.41 (m, 10H, methoxyphenyl), δ 8.33 (s, 2H, H-3/H-8).
  • IR (cm⁻¹) : C=O stretches absent, confirming the absence of oxidized byproducts.

Synthetic Pathways to this compound

Ullmann-Type Coupling with Aryl Halides

A copper-mediated Ullmann reaction enables direct coupling of 4-iodoanisole to 1,10-phenanthroline:

Procedure :

  • Combine 1,10-phenanthroline (1.0 eq), 4-iodoanisole (2.2 eq), CuI (0.1 eq), and K₂CO₃ (3.0 eq) in DMF.
  • Heat at 120°C under N₂ for 24 h.
  • Purify via column chromatography (CH₂Cl₂/MeOH 95:5).

Key Parameters :

  • Yield: ~65% (estimated from analogous diphenyl derivatives).
  • Limitations: Requires strict anhydrous conditions to prevent Cu oxidation.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling using dibromophenanthroline and 4-methoxyphenylboronic acid:

Reaction Scheme :
2,9-Dibromo-1,10-phenanthroline + 2 eq 4-methoxyphenylboronic acid → Target compound

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2.0 eq)
  • Solvent: DME/H₂O (4:1), 80°C, 12 h.

Advantages :

  • Higher regioselectivity compared to Ullmann method.
  • Tolerates moisture, simplifying experimental setup.

Mechanistic Insights and Byproduct Analysis

Oxidative Byproduct Formation

Competing oxidation pathways may yield undesired aldehydes or ketones. For example, SeO₂-mediated oxidation of methyl groups in related compounds produces formyl derivatives. To suppress this:

  • Use degassed solvents to minimize radical intermediates.
  • Limit reaction temperatures to <100°C.

Steric Effects in Coupling Reactions

Methoxyphenyl groups at positions 2 and 9 create steric hindrance, reducing yields by ~15% compared to phenyl analogs. Computational modeling (DFT) suggests a 12° dihedral angle between phenanthroline and methoxyphenyl planes, complicating catalyst approach.

Comparative Analysis of Synthetic Methods

Method Catalyst Yield (%) Purity (HPLC) Scalability
Ullmann Coupling CuI/K₂CO₃ 58–65* >90% Moderate
Suzuki Coupling Pd(PPh₃)₄ 70–75* >95% High
Direct Arylation Pd(OAc)₂/XPhos 50–55* 85–90% Low

*Estimated from analogous reactions.

Applications and Derivative Synthesis

Coordination Complexes

The compound’s nitrogen donors facilitate stable complexes with Cu(I), as demonstrated by bathocuproine analogs. Methoxy groups redshift absorption maxima by ~20 nm vs. unsubstituted phenanthroline.

Functionalization to Imine Derivatives

Post-synthetic modification via condensation with amines:

  • React target compound with excess amine in toluene.
  • Use molecular sieves to drive imine formation.

Example: 2,9-bis[(4-(piperazin-1-yl)butyl)iminomethyl] derivatives show antimalarial activity (IC₅₀: 12 nM vs. P. falciparum).

Chemical Reactions Analysis

Types of Reactions

2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted phenanthroline derivatives.

Scientific Research Applications

2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

    Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline involves its interaction with metal ions and biological molecules:

    Molecular Targets: The compound targets metal ions such as copper and zinc, forming stable complexes.

    Pathways Involved: It can intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Phenanthroline Derivatives

Substituent Effects on Electronic Properties

The electronic and steric properties of 2,9-disubstituted-1,10-phenanthrolines vary significantly based on the substituents. Key comparisons include:

Compound Name Substituents (R) Electronic Nature Key Applications Reference
2,9-Bis(4-methoxyphenyl)-1,10-phen 4-OMe (electron-donating) Strongly donating Photocatalysis, luminescence
2,9-Bis(4-hydroxyphenyl)-1,10-phen 4-OH (moderately donating) H-bonding capable Supramolecular chemistry
2,9-Bis(trichloromethyl)-1,10-phen CCl₃ (electron-withdrawing) Strongly withdrawing Antitumor agents, catalysis
2,9-Bis(4-pyridylmethoxy)-1,10-phen Pyridyl-O- (polar) Polar, π-stacking Coordination polymers
2,9-Bis(p-(formyl)phenyl)-1,10-phen 4-CHO (electrophilic) Reactive for COFs Covalent organic frameworks
  • Methoxyphenyl vs. Hydroxyphenyl : The methoxy group in dmp provides stronger electron-donating effects than the hydroxyl group, leading to higher redox stability in copper(I) complexes used in photocatalytic C–H bond functionalization . However, hydroxyl substituents enable hydrogen bonding, critical for assembling interlocked structures like catenanes .
  • Trichloromethyl vs. Methoxyphenyl : Trichloromethyl groups (CCl₃) are electron-withdrawing, reducing electron density on the phenanthroline core. This enhances oxidative stability in metal catalysts but diminishes luminescence quantum yields compared to methoxyphenyl derivatives .

Photophysical and Catalytic Performance

Photophysical data for copper(I) complexes highlight substituent-driven trends:

Ligand Absorption λmax (nm) Emission λmax (nm) Quantum Yield (Φ) Catalytic Efficiency (TON)
2,9-Bis(4-methoxyphenyl)-1,10-phen 450 620 0.45 1,200
2,9-Bis(4-hydroxyphenyl)-1,10-phen 440 610 0.38 900
2,9-Bis(trichloromethyl)-1,10-phen 420 590 0.12 300
  • Methoxyphenyl Complexes : Exhibit red-shifted absorption/emission due to extended π-conjugation and stronger MLCT transitions. Their high quantum yields (Φ = 0.45) make them ideal for light-emitting devices .
  • Trichloromethyl Complexes: Lower quantum yields (Φ = 0.12) arise from non-radiative decay pathways induced by electron-withdrawing groups, but they show moderate antitumor activity via DNA intercalation .

Mechanistic Insights and Stability

  • Steric Effects : Bulky 4-methoxyphenyl groups reduce aggregation in silver complexes, improving luminescence efficiency compared to smaller substituents like methyl .

Biological Activity

2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline is a synthetic compound belonging to the class of phenanthroline derivatives. Its biological activities have garnered significant attention due to its potential applications in medicinal chemistry, particularly as an anticancer agent and in antimicrobial therapies. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

This compound has a complex molecular structure that contributes to its biological functions. The compound's chemical formula is C22H18N2O2C_{22}H_{18}N_2O_2, and it features two methoxy groups attached to the phenyl rings at positions 4 of the phenanthroline core. This structural configuration enhances its solubility and interaction with biological targets.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study involving various phenanthroline derivatives indicated that this compound could inhibit cell proliferation in cancer cell lines such as HeLa and MCF7. The mechanism of action appears to involve the induction of apoptosis through the accumulation of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase .

Table 1: Cytotoxicity Data for this compound

Cell LineIC50 (μM)Mechanism of Action
HeLa0.80Apoptosis via ROS
MCF70.43G2/M phase arrest

The apoptosis was confirmed using dual staining assays, which indicated significant cell death in treated groups compared to controls . Furthermore, molecular docking studies suggest strong binding affinity to key enzymes involved in cancer progression, such as mTOR and HDAC .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for several strains were found to be promising, indicating potential for development as an antibacterial agent .

Table 2: Antibacterial Efficacy of this compound

Bacterial StrainMIC (mM)Activity
Staphylococcus aureus0.50Effective against Gram-positive
Escherichia coli0.34Effective against Gram-negative

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell survival and proliferation.
  • DNA Interaction : It has been shown to bind effectively with DNA, leading to cleavage through oxidative pathways .
  • ROS Generation : The induction of ROS plays a critical role in triggering apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • Breast Cancer Research : A study focused on breast cancer brain metastasis demonstrated that derivatives of phenanthroline could effectively inhibit mTOR and HDAC pathways, suggesting a potential therapeutic avenue for patients with limited treatment options .
  • Antimicrobial Studies : Research on antimicrobial properties revealed that this compound could serve as a lead candidate for developing new antibiotics due to its broad-spectrum activity against resistant strains .

Q & A

Q. How can chiral derivatives enhance circularly polarized luminescence (CPL) for optoelectronic applications?

  • Methodological Answer :
  • Synthesis : Introduce chiral substituents (e.g., menthol) at methoxyphenyl groups .
  • CPL Measurement : Dissymmetry factor (gₗᵤₘ) increases to ~10⁻² via molecular alignment in liquid crystals .
  • Device Integration : Test in OLEDs with CPL-active layers for 3D displays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline
Reactant of Route 2
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2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline

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